Isoamyl acetate

Description

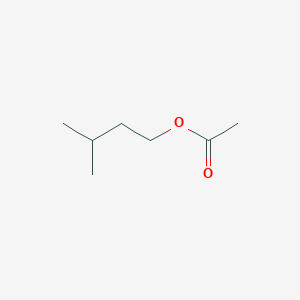

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFHJEHSLIIPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2, Array, CH3COO(CH2)2CH(CH3)2 | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | isoamyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isoamyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025453 | |

| Record name | 3-Methylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999), Colorless liquid with a banana-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a fruity, pear, banana-like odour, Colorless liquid with a banana-like odor. | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

288 °F at 760 mmHg (NTP, 1992), 142 °C, 142.00 to 143.00 °C. @ 756.00 mm Hg, 288 °F | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

77 °F (NTP, 1992), 77 °F, Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C)., 25 °C closed cup, 25 °C c.c. | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume., Miscible with alcohol, ether, ethyl acetate, amyl alcohol., 1:3 in 60% alcohol; miscible with most fixed oils, 2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol, 1ml in 3ml 60% ethanol (in ethanol), 0.3% | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.876 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.876 at 15 °C/4 °C, DENSITY OF SATURATED AIR 1.03 (AIR= 1), Relative density (water = 1): 0.87, 0.868-0.878, 0.87 | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5 | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4 mmHg at 68 °F ; 5 mmHg at 74.7 °F; 760 mmHg at 288 °F (NTP, 1992), 5.6 [mmHg], 5.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C:, 4 mmHg | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless neutral liquid | |

CAS No. |

123-92-2 | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAMYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z135787824 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-109.3 °F (NTP, 1992), -78.5 °C, -79 °C, -109 °F | |

| Record name | ISO-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0356 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0347.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Architecture of Aroma: An In-depth Guide to Isoamyl Acetate Biosynthesis in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of isoamyl acetate (B1210297), a key volatile ester responsible for the characteristic fruity aroma in many plants. Tailored for researchers, scientists, and professionals in drug development and biotechnology, this document details the core metabolic pathways, enzymatic mechanisms, and regulatory controls. It includes structured quantitative data, detailed experimental protocols, and visual diagrams of the key processes to facilitate a deeper understanding and application of this knowledge in research and development.

Introduction: The Essence of Isoamyl Acetate

This compound (3-methylbutyl acetate) is an organic ester renowned for its potent banana and pear-like aroma. In the plant kingdom, it serves as a crucial signaling molecule, attracting pollinators and seed dispersers. Its natural occurrence in fruits like bananas, apples, and pears contributes significantly to their flavor and scent profiles. Beyond its ecological role, this compound is a valuable compound in the food, fragrance, and pharmaceutical industries. Understanding its biosynthesis in plants is paramount for applications ranging from the metabolic engineering of crop flavor to the development of natural production platforms for this high-demand chemical.

The Core Biosynthesis Pathway

The formation of this compound in plants is a two-part process, involving the synthesis of its precursors followed by a final enzymatic esterification. The primary substrates are isoamyl alcohol, derived from the amino acid L-leucine, and acetyl-CoA, a central molecule in cellular metabolism.

Precursor Supply: L-Leucine Degradation

The alcohol moiety, isoamyl alcohol, is synthesized via the catabolism of L-leucine, a branched-chain amino acid. This process, analogous to the Ehrlich pathway in yeast, involves a series of enzymatic steps:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: α-ketoisocaproate is then decarboxylated to form isovaleraldehyde (B47997) by a branched-chain α-keto acid decarboxylase (BCKAD).

-

Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH).

The Esterification Step: Alcohol Acyltransferase Activity

The final and committing step in the pathway is the esterification of isoamyl alcohol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) . These enzymes transfer the acetyl group from acetyl-CoA to isoamyl alcohol, forming this compound and releasing coenzyme A. This enzymatic reaction is the primary point of control for the production of volatile esters during processes like fruit ripening.

An In-depth Technical Guide to the Natural Sources and Functions of Isoamyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl acetate (B1210297), a volatile ester, is a molecule of significant interest across various scientific disciplines due to its prominent role as a natural flavor and fragrance compound, as well as its function as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the natural occurrences of isoamyl acetate, its diverse biological and industrial functions, and detailed methodologies for its analysis and functional characterization. Quantitative data on its concentration in various natural sources are presented, along with protocols for its extraction and for conducting behavioral bioassays. Furthermore, this guide illustrates the biosynthetic pathway of this compound in yeast and outlines a typical experimental workflow for studying its role as an insect attractant.

Natural Sources of this compound

This compound is biosynthesized by a wide array of organisms, contributing significantly to the chemical composition of their aromas and signaling profiles.

Botanical Sources

A primary source of this compound is found within the plant kingdom, where it is a key component of the characteristic aroma of many fruits. Its concentration typically increases as the fruit ripens.[1] Notable botanical sources include:

-

Fruits: Banana, apple, coffee, grape, guava, lychee, papaya, peach, and pomegranate are all-natural producers of this compound.[2][3]

-

Other Plant Materials: It has also been identified in other plant-derived products such as Roman chamomile oil.[4]

Microbial Sources

Microorganisms, particularly yeasts, are prolific producers of this compound during fermentation processes. This contributes significantly to the flavor profiles of many alcoholic beverages.

-

Saccharomyces cerevisiae : This yeast species, central to brewing and winemaking, produces this compound as a secondary metabolite.[5] The production is influenced by factors such as temperature, with higher temperatures (21-24°C) favoring its formation.[2]

-

Pichia fermentans : This yeast has also been identified as a producer of this compound.[6]

-

Fermented Products: Consequently, this compound is a common constituent of beer, sake, cognac, and whisky.[2][3]

Animal Sources

In the animal kingdom, this compound is famously utilized as a semiochemical.

-

Honeybee Pheromone: It is a well-documented alarm pheromone released from the sting apparatus of the honeybee (Apis mellifera). This chemical signal serves to attract other bees and provoke a defensive stinging behavior.[2][3]

Functions of this compound

The functions of this compound are as varied as its sources, spanning from sensory perception in humans to critical signaling in insects and broad applications in industry.

Flavor and Fragrance

The most well-known function of this compound is its contribution to the characteristic aroma and flavor of many fruits, most notably banana and pear.[2][7] This property has led to its extensive use in the food and beverage industry as a flavoring agent.[8][9] It is also utilized in the fragrance industry for its sweet, fruity scent in perfumes, soaps, and lotions.[8][10]

Insect Pheromone

As mentioned, this compound serves as a crucial alarm pheromone for honeybees, inciting a defensive response.[2][11] This highlights its role in chemical communication within social insect colonies. It has also been identified as a pheromone for certain moth species, including Lobesia botrana and Manduca sexta.[12][13]

Industrial Solvent

Beyond its sensory applications, this compound is an effective solvent with various industrial uses. It is employed as a solvent for:

Historically, it was a key component of 'aircraft dope', used to stiffen and waterproof the fabric on early aircraft.[3][14]

Other Applications

This compound has several other niche applications:

-

Respirator Fit Testing: Due to its strong, easily detectable odor and low toxicity, it is used to test the effectiveness of respirators and gas masks.[2][13]

-

Agriculture: It is utilized in pheromone-based traps for pest control.[9]

-

Pharmaceuticals: It can be added to some medicinal syrups to impart a more pleasant fragrance.[9]

Quantitative Data

The concentration of this compound varies significantly depending on the source. The following table summarizes reported concentrations in various products.

| Product Category | Product | Concentration (ppm) | Reference |

| Non-alcoholic Beverages | General | 28 | [12][13][15] |

| Ice Cream, Ices, etc. | General | 56 | [12][13][15] |

| Candy | General | 190 | [12][13][15] |

| Baked Goods | General | 120 | [12][13][15] |

| Gelatins and Puddings | General | 100 | [12][13][15] |

| Chewing Gum | General | 2700 | [12][13][15] |

| Beer | US Lager | 25-50 | [12][15] |

| Bavarian-style Weissbier | Flavor threshold ~0.6-1.2 | [3][14] | |

| Wine | Pinotage (strong bouquet) | ~14.3 | [16] |

| Cinsaut (atypical) | 12.5 | [16] | |

| Cosmetics | Soap | 500 (0.05%) | [12][13][15] |

| Detergent | 50 (0.005%) | [12][13][15] | |

| Creams, Lotions | 30 (0.003%) | [12][13][15] | |

| Perfume | 500 (0.05%) | [12][13][15] |

Experimental Protocols

Extraction and Quantification of this compound from a Fruit Source using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from a fruit sample, such as a banana.

Materials:

-

Ripe fruit sample (e.g., banana)

-

Homogenizer or blender

-

Saturated sodium chloride (NaCl) solution

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., ethyl acetate-d8)

-

Methanol (for standard preparation)

-

Analytical balance

-

Vortex mixer

-

Heating block or water bath with magnetic stirring capabilities

Procedure:

-

Sample Preparation:

-

Weigh a representative portion of the fruit pulp (e.g., 5 g) and homogenize it.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add a saturated NaCl solution (e.g., 2 mL) to increase the volatility of the analytes.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) with constant stirring for a defined equilibration time (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 20-40 minutes) while maintaining the temperature and stirring.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS, which is held at a temperature sufficient to desorb the analytes (e.g., 250°C).

-

Desorb the analytes from the fiber for a set time (e.g., 2-5 minutes) in splitless mode.

-

The GC oven temperature program should be optimized to separate this compound from other volatile compounds. An example program could be: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparing it to an authentic standard.

-

Quantify the concentration of this compound using a calibration curve prepared with standard solutions of this compound and the internal standard.

-

Behavioral Bioassay to Evaluate the Chemo-attractant Function of this compound on an Insect

This protocol describes a general approach for a Y-tube olfactometer bioassay to test the attractant properties of this compound on an insect, such as the honeybee.

Materials:

-

Y-tube olfactometer

-

Air pump to provide a clean, humidified airflow

-

Flow meters to regulate airflow

-

Charcoal filter for cleaning the air

-

Humidifier (e.g., a gas washing bottle with distilled water)

-

Test insects (e.g., forager honeybees)

-

This compound of high purity

-

Solvent (e.g., mineral oil or hexane)

-

Filter paper discs

-

Pipettes

Procedure:

-

Olfactometer Setup:

-

Assemble the Y-tube olfactometer and connect it to the air delivery system.

-

Ensure a constant, equal airflow through both arms of the Y-tube.

-

-

Preparation of Odor Stimuli:

-

Prepare a solution of this compound in the chosen solvent at a specific concentration.

-

Apply a known volume of the this compound solution to a filter paper disc.

-

Prepare a control by applying the same volume of the solvent alone to another filter paper disc.

-

Allow the solvent to evaporate for a few minutes.

-

-

Bioassay:

-

Place the this compound-treated filter paper in one arm of the olfactometer and the solvent control filter paper in the other arm.

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes).

-

Record the insect's first choice of arm and the time spent in each arm.

-

After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

-

Rotate the position of the treatment and control arms between trials to avoid positional bias.

-

Use a new insect for each trial.

-

Repeat the experiment with a sufficient number of insects to allow for statistical analysis.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical tests (e.g., Chi-square test for first choice, t-test or Wilcoxon signed-rank test for time spent) to determine if there is a significant preference for the arm containing this compound.

-

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound in Saccharomyces cerevisiae

References

- 1. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. beerandbrewing.com [beerandbrewing.com]

- 4. Behavioral Assays [ice.mpg.de]

- 5. Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Varying Fermentation Parameters of the Yeast Strain Cyberlindnera saturnus on the Concentrations of Selected Flavor Components in Non-Alcoholic Beer Focusing on (E)-β-Damascenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key positive aroma compounds - Oenobrands [oenobrands.com]

- 8. This compound — a Key Fermentation Volatile of Wines ofVitis ViniferaCV Pinotage | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of Increased Yeast Alcohol Acetyltransferase Activity on Flavor Profiles of Wine and Distillates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Dive Deep: Understanding Diacetyl - Your Comprehensive Guide to Abnormal Beer Taste! - Micet Craft Brewery Equipment [micetcraft.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. This compound — a Key Fermentation Volatile of Wines of Vitis Vinifera CV Pinotage | American Journal of Enology and Viticulture [ajevonline.org]

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl acetate (B1210297) (isopentyl acetate), a volatile ester with the characteristic aroma of bananas and pears, is a compound of significant interest in various scientific and industrial fields.[1] Its applications extend from the food and fragrance industries to its use as a solvent and in the synthesis of other organic compounds.[2] For researchers, particularly in drug development and formulation, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in different matrices, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl acetate, detailed experimental protocols for their determination, and visual representations of key processes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molar Mass | 130.187 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Banana-like, pear-like | [1][2] |

| Density | 0.876 g/cm³ at 20 °C | [1] |

| Boiling Point | 142 °C at 760 mmHg | [1][2] |

| Melting Point | -78.5 °C | [2] |

| Refractive Index (n_D) | 1.4003 at 20 °C | [2] |

| Vapor Pressure | 4.5 mmHg at 20 °C | [2] |

| Flash Point | 25 °C (closed cup) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (0.20 g/100 mL) | [3] |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Acetone | Soluble | [2] |

| Benzene | Miscible | [4] |

| Carbon Disulfide | Miscible | [4] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks / Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 0.92 (d, 6H), 1.52 (m, 2H), 1.68 (m, 1H), 2.04 (s, 3H), 4.09 (t, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 21.1, 22.4, 25.1, 37.3, 63.2, 171.2 | |

| Infrared (IR) | ~2960 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1230 cm⁻¹ (C-O stretch) | [6] |

| Mass Spectrometry (MS) | m/z 43 (base peak), 55, 70, 73, 87, 130 (M⁺) | [7][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of isoamyl alcohol with acetic acid.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)[10]

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a 100 mL round-bottomed flask, combine 15.9 g (0.18 mol) of isoamyl alcohol and 25 mL (0.40 mol) of glacial acetic acid.[10]

-

While stirring, slowly add 4 mL of concentrated sulfuric acid dropwise.[10]

-

Add a few boiling chips and heat the mixture to reflux for 1 hour.[10]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.[10]

-

Wash the organic layer sequentially with water and then with 5% sodium bicarbonate solution until effervescence ceases, to neutralize the excess acid.[11]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[12]

-

Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 142 °C.[12]

Determination of Boiling Point

A simple and effective method for determining the boiling point of a small liquid sample.[11]

Materials:

-

This compound sample (a few drops)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating apparatus (e.g., Mel-Temp)[11]

-

Mineral oil (for heating bath)

Procedure:

-

Place a few drops of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the Thiele tube containing mineral oil gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11]

Measurement of Refractive Index

The refractive index is a characteristic property that can be used to identify and assess the purity of a liquid. An Abbe refractometer is commonly used for this measurement.[13][14]

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.[14]

-

Using a dropper, apply a few drops of this compound onto the surface of the prism.[14]

-

Close the prism assembly.

-

Switch on the light source and look through the eyepiece.

-

Adjust the handwheel to bring the boundary line between the light and dark fields into view.

-

Use the compensator dial to sharpen the boundary line, eliminating any color dispersion.[14]

-

Align the boundary line precisely with the center of the crosshairs.[14]

-

Read the refractive index from the scale.

Determination of Density

A pycnometer provides a precise method for determining the density of a liquid.[15][16]

Materials:

-

This compound sample

-

Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

-

Analytical balance

-

Distilled water (for calibration)

-

Thermostatic water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostatic water bath at a known temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat step 3 to get the weight of the pycnometer filled with this compound (m₃).

-

Calculate the density of this compound using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Gas Chromatography (GC) Analysis for Purity Assessment

GC is a powerful technique to determine the purity of this compound and to identify any impurities.

Materials:

-

This compound sample

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., DB-WAX)[17]

-

Carrier gas (e.g., Helium or Nitrogen)

-

Solvent for sample dilution (if necessary)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent if required.

-

Set the GC operating conditions:

-

Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph.[17]

-

Record the chromatogram. The retention time of the major peak should correspond to that of a pure this compound standard.

-

The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Synthesis of this compound: Fischer Esterification

Caption: Fischer Esterification pathway for this compound synthesis.

Experimental Workflow: Purity Analysis by Gas Chromatography

Caption: Workflow for purity analysis of this compound using GC.

Logical Relationships of Physicochemical Properties

Caption: Interrelation of this compound's physicochemical properties.

Safety and Handling

This compound is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7] Protective gloves, clothing, and eye protection should be worn.[7] In case of skin contact, wash the affected area with soap and water.[7] If inhaled, move to fresh air.[7]

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, tailored for a research and development audience. The presented information, from fundamental properties to detailed analytical methods, serves as a valuable resource for scientists and professionals working with this versatile ester. The inclusion of visual workflows and relationship diagrams further aids in the conceptual understanding of its synthesis, analysis, and inherent properties. Adherence to the outlined protocols will ensure the generation of accurate and reproducible data, which is critical for advancing research and development applications involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 123-92-2 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(123-92-2) MS [m.chemicalbook.com]

- 8. Solved Using the mass spectrum of this compound shown | Chegg.com [chegg.com]

- 9. ez.restek.com [ez.restek.com]

- 10. scribd.com [scribd.com]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. fpharm.uniba.sk [fpharm.uniba.sk]

- 17. carlroth.com [carlroth.com]

- 18. chegg.com [chegg.com]

The Pivotal Role of Isoamyl Acetate in Fruit Ripening: A Technical Guide

Abstract

The characteristic fruity aroma of many ripening fruits is a complex symphony of volatile organic compounds, with esters often playing a leading role. Among these, isoamyl acetate (B1210297), renowned for its distinct banana and pear notes, is a critical determinant of the sensory profile and consumer acceptability of a wide range of fruits. This technical guide provides an in-depth exploration of the biological role of isoamyl acetate in fruit ripening, tailored for researchers, scientists, and drug development professionals. It delves into the biosynthetic pathway of this compound, the regulatory mechanisms governing its production, and its interplay with key ripening hormones. This guide also presents detailed experimental protocols and quantitative data to facilitate further research in this field.

Introduction

Fruit ripening is a genetically programmed process involving a cascade of physiological and biochemical changes that lead to the development of desirable characteristics such as color, texture, and flavor. The aroma of a ripe fruit is a significant quality attribute, largely dictated by the composition of its volatile compounds. This compound (3-methylbutyl acetate) is a prominent ester that imparts the characteristic sweet, fruity aroma reminiscent of bananas and pears to a variety of fruits, including bananas, apples, melons, and pears.[1][2][3][4] The production of this compound increases dramatically during ripening, serving as a chemical signal of maturity and readiness for consumption.[2] Understanding the molecular mechanisms that control the biosynthesis of this key aroma compound is crucial for developing strategies to enhance fruit flavor and quality.

Biosynthesis of this compound

The formation of this compound in fruits is a result of the esterification of isoamyl alcohol with acetyl coenzyme A (acetyl-CoA).[2] This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[5][6] The biosynthesis of this compound is dependent on the availability of its precursors, isoamyl alcohol and acetyl-CoA, and the expression and activity of AAT enzymes.

Precursor Availability

The precursors for this compound biosynthesis are derived from primary metabolic pathways:

-

Isoamyl alcohol: This branched-chain alcohol is synthesized from the amino acid L-leucine through the Ehrlich pathway.[2] The pathway involves a series of enzymatic steps including transamination, decarboxylation, and reduction.

-

Acetyl-CoA: This central metabolite is produced through various pathways, including glycolysis and fatty acid oxidation.

The concentration of these precursors can be a limiting factor in this compound production. Studies have shown that the levels of isoamyl alcohol increase during the ripening of fruits like bananas, correlating with the increase in this compound production.[6]

The Role of Alcohol Acyltransferases (AATs)

The final and rate-limiting step in this compound biosynthesis is catalyzed by AATs. These enzymes belong to the BAHD superfamily of acyltransferases.[7] Multiple AAT genes have been identified in various fruit species, and their expression is often ripening-specific and ethylene-dependent.[8][9] For instance, the MaAAT1 gene in banana and the MdAAT1 gene in apple have been shown to be critical for the production of acetate esters, including this compound, during ripening.[8][9]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, with the plant hormone ethylene (B1197577) playing a central role.

Ethylene Signaling Pathway

Ethylene is a key hormone that initiates and coordinates many aspects of ripening in climacteric fruits. The production of this compound is highly dependent on ethylene signaling.[1][9] The ethylene signal is perceived by receptors located on the endoplasmic reticulum, which then triggers a downstream signaling cascade. This cascade ultimately leads to the activation of ethylene response factors (ERFs), which are transcription factors that can bind to the promoters of ethylene-responsive genes, including AAT genes, to regulate their expression.[10][11] For example, in apple, the expression of MdAAT2 is induced by ethylene, and treatment with the ethylene inhibitor 1-methylcyclopropene (B38975) (1-MCP) suppresses its expression and subsequent ester production.[9]

Crosstalk with Other Hormones

While ethylene is a primary regulator, other plant hormones also influence ester biosynthesis through crosstalk with the ethylene signaling pathway. Auxin, for instance, has been shown to interact with ethylene signaling to regulate fruit ripening.[12] The balance and interaction between different hormones fine-tune the timing and intensity of aroma production.

Quantitative Data on this compound and Precursors

The concentration of this compound and its precursors varies significantly among different fruit species and throughout the ripening process. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Various Fruits at Different Ripening Stages.

| Fruit | Cultivar | Ripening Stage | This compound Concentration (µg/g FW) | Reference |

| Banana | Fenjiao | Mature-green | Not Detected | [13] |

| Ripe | 15.23 | [13] | ||

| Banana | Brazilian | Mature-green | Not Detected | [13] |

| Ripe | 8.76 | [13] | ||

| Melon | Arava | Unripe | Low/Not Detected | [14] |

| Ripe | High (not specified) | [14] | ||

| Melon | Rochet | Unripe | Negligible | [14] |

| Ripe | Negligible | [14] | ||

| Apple | Royal Gala | Pre-climacteric | ~0.1 | [7] |

| Climacteric Peak | ~2.5 | [7] |

Table 2: Precursor Concentrations and AAT Enzyme Activity in Ripening Banana Fruit.

| Ripening Stage | Isoamyl Alcohol (µmol/g FW) | Acetyl-CoA (nmol/g FW) | AAT Activity (pkat/mg protein) | Reference |

| Green | 0.05 | 1.2 | < 0.1 | [6] |

| Turning | 0.25 | 2.5 | 0.8 | [6] |

| Ripe | 1.20 | 4.8 | 3.5 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound in fruit ripening.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in fruit tissue.

Protocol:

-

Sample Preparation:

-

Homogenize 5 g of fruit tissue in liquid nitrogen.

-

Transfer the powdered tissue to a 20 mL headspace vial.

-

Add 5 mL of saturated CaCl₂ solution and an internal standard (e.g., ethyl butyrate).

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at 40°C for 30 min.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 min at 40°C.

-

-

GC-MS Analysis:

-

Desorb the fiber in the GC injector at 250°C for 5 min.

-

Use a capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

-

Set the oven temperature program: 40°C for 2 min, then ramp to 220°C at 5°C/min, and hold for 5 min.

-

Use helium as the carrier gas at a constant flow of 1 mL/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration using a calibration curve generated with the internal standard.

-

Alcohol Acyltransferase (AAT) Enzyme Extraction and Activity Assay

Objective: To extract AAT enzymes from fruit tissue and measure their activity.

Protocol:

-

Enzyme Extraction:

-

Homogenize 1 g of frozen fruit tissue in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) PVPP).

-

Centrifuge the homogenate at 12,000 x g for 20 min at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

AAT Activity Assay (Colorimetric):

-

The assay mixture (1 mL total volume) should contain: 50 mM Tris-HCl (pH 8.0), 10 mM isoamyl alcohol, 0.5 mM acetyl-CoA, and 100 µL of the enzyme extract.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at 30°C for 30 min.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

The amount of CoA-SH released is measured by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and measuring the absorbance at 412 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of the product of the DTNB reaction.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Biosynthesis Regulation

The following diagram illustrates the signaling pathway from ethylene perception to the biosynthesis of this compound.

Caption: Ethylene signaling pathway regulating this compound biosynthesis.

Experimental Workflow for Studying this compound Biosynthesis

The following diagram outlines a typical experimental workflow for investigating the role of this compound in fruit ripening.

Caption: Workflow for investigating this compound biosynthesis in fruit.

Conclusion

This compound is a cornerstone of the aroma profile in many commercially important fruits. Its biosynthesis is a tightly regulated process, intricately linked to the hormonal cues of ripening, particularly ethylene. The availability of precursors and the expression and activity of AAT enzymes are key determinants of its final concentration. A thorough understanding of these regulatory networks, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel strategies aimed at enhancing fruit flavor and quality. Future research should focus on elucidating the specific transcription factors that directly regulate AAT gene expression and the complex interplay of various hormonal signals in modulating the production of this vital aroma compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Kinetics [www2.chem.wisc.edu]

- 10. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Postharvest chilling diminishes melon flavor via effects on volatile acetate ester biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]